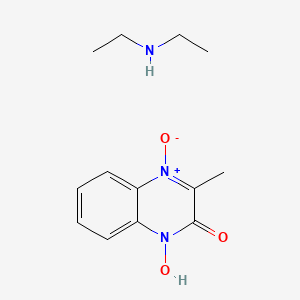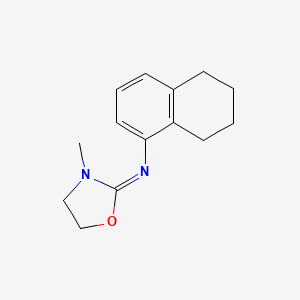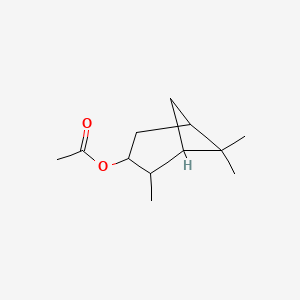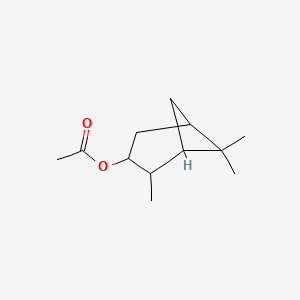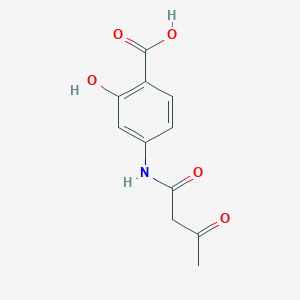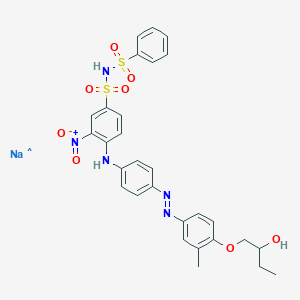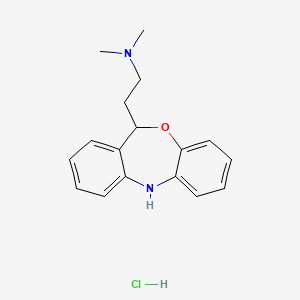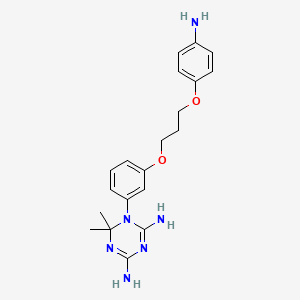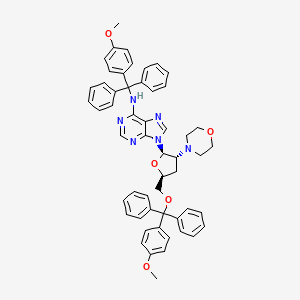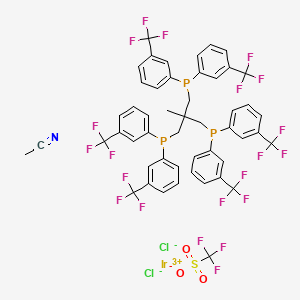
(IrCl2(MeCN)(CF3PPP))(OTf)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (IrCl2(MeCN)(CF3PPP))(OTf) is an organometallic complex containing iridium as the central metal atom. Organometallic compounds are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The presence of ligands such as chloride, acetonitrile, and trifluoromethyl-substituted phosphine (CF3PPP) in this complex suggests potential utility in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(CF3PPP))(OTf) typically involves the coordination of iridium with the desired ligands. A common method might include the reaction of iridium chloride with acetonitrile and trifluoromethyl-substituted phosphine in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of such organometallic complexes often involves large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures consistency and quality in the final product. Specific details about the industrial production of (IrCl2(MeCN)(CF3PPP))(OTf) would require access to proprietary manufacturing processes.
Chemical Reactions Analysis
Types of Reactions
The compound (IrCl2(MeCN)(CF3PPP))(OTf) may undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: Reduction reactions may involve the conversion of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an iridium(V) complex, while substitution could result in a new organometallic complex with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (IrCl2(MeCN)(CF3PPP))(OTf) could be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology
Medicine
Organometallic complexes like (IrCl2(MeCN)(CF3PPP))(OTf) are explored for their potential use in medicinal chemistry, including as anticancer agents or in diagnostic imaging.
Industry
In industry, such compounds are valuable in catalysis for the production of fine chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of (IrCl2(MeCN)(CF3PPP))(OTf) would involve the coordination of the iridium center with various substrates, facilitating chemical transformations. The molecular targets and pathways would depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other iridium complexes with different ligands, such as (IrCl2(MeCN)(PPh3))(OTf) or (IrCl2(MeCN)(CF3PPh2))(OTf).
Uniqueness
The uniqueness of (IrCl2(MeCN)(CF3PPP))(OTf) lies in the specific combination of ligands, which can influence its reactivity, stability, and applications. The trifluoromethyl-substituted phosphine ligand (CF3PPP) may impart unique electronic and steric properties, differentiating it from other iridium complexes.
Properties
CAS No. |
207747-25-9 |
|---|---|
Molecular Formula |
C50H36Cl2F21IrNO3P3S |
Molecular Weight |
1485.9 g/mol |
IUPAC Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI Key |
ZKFVMUXZTIOTLB-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




